molecular formula C8H20Cl2N2 B1469494 N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride CAS No. 99769-10-5

N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride

Cat. No. B1469494
CAS RN: 99769-10-5
M. Wt: 215.16 g/mol
InChI Key: DXMUXXDXZXVDNR-UHFFFAOYSA-N
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Description

N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride is a chemical compound with the CAS Number: 1187931-32-3 . It has a molecular weight of 215.17 .


Molecular Structure Analysis

The InChI code for N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride is 1S/C8H18N2.2ClH/c1-10(2)8-5-3-7(9)4-6-8;;/h7-8H,3-6,9H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride is a solid at room temperature . It has a molecular weight of 215.17 . The compound should be stored in dry conditions at room temperature .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound can cause harm if swallowed, can cause skin irritation, can cause serious eye irritation, can be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P280, P305+P351+P338, and P310 , which advise wearing protective gloves, rinsing cautiously with water if the compound gets in the eyes, and seeking immediate medical advice if one feels unwell .

properties

IUPAC Name

1-N,4-N-dimethylcyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-9-7-3-5-8(10-2)6-4-7;;/h7-10H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMUXXDXZXVDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride
Reactant of Route 2
N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride
Reactant of Route 3
N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride
Reactant of Route 4
N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride
Reactant of Route 5
N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride

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